molecular formula C8H8FNO2 B8743721 n-(2-Fluoro-4-hydroxyphenyl)acetamide

n-(2-Fluoro-4-hydroxyphenyl)acetamide

Cat. No.: B8743721
M. Wt: 169.15 g/mol
InChI Key: BYKUYCWZSGDEFL-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-hydroxyphenyl)acetamide ( 103842-00-8) is a fluorinated aromatic compound with the molecular formula C 8 H 8 FNO 2 and a molecular weight of 169.15 g/mol . This chemical serves as a versatile building block in medicinal chemistry and organic synthesis. The structure, featuring both an acetamide group and a fluorine-substituted phenolic ring, makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research where the introduction of fluorine atoms can significantly alter a compound's metabolic stability, bioavailability, and binding affinity . As a high-purity synthetic intermediate, it is typically offered with a purity of 95% or higher and is available from multiple global suppliers for research applications . Researchers utilize this compound under the precaution that it is for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and safe handling practices are required for this material .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

N-(2-fluoro-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H8FNO2/c1-5(11)10-8-3-2-6(12)4-7(8)9/h2-4,12H,1H3,(H,10,11)

InChI Key

BYKUYCWZSGDEFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of substituents significantly influence solubility, stability, and bioactivity. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2-Fluoro-4-hydroxyphenyl)acetamide 2-F, 4-OH 273.26 Antifungal activity
N-(4-Hydroxyphenyl)acetamide (Paracetamol) 4-OH 151.17 Analgesic/antipyretic
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH 185.61 Photodegradation product of paracetamol
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 3-Cl, 4-F, 4-OCH₃ 293.72 Research compound (unspecified activity)
N-(4-Iodophenyl)acetamide 4-I 261.06 Potential radiopharmaceutical applications
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide 5-F, 2-OCF₃ 237.04 High electronegativity (F NMR data)

Key Observations :

  • The trifluoromethoxy group in introduces steric bulk and strong electron withdrawal, which may alter metabolic stability.
  • Halogen Size : Iodine (van der Waals radius: 1.98 Å) vs. fluorine (1.47 Å) affects steric interactions. The larger iodine in may hinder membrane permeability compared to fluorine.
  • Hydroxyl Position : Paracetamol’s 4-OH group is critical for COX-2 inhibition, while the 2-F-4-OH configuration in the target compound may redirect bioactivity toward antifungal pathways .

Preparation Methods

Reaction Mechanism and Conditions

Electrochemical synthesis leverages redox reactions to facilitate the formation of N-(2-fluoro-4-hydroxyphenyl)acetamide. In a representative procedure, N-aryloxyamide precursors undergo cyclization in an electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and graphite cathode. The reaction employs diphenyl diselenide (0.1 equiv), NH4_4Br (0.1 equiv), and nBu4_4NBF4_4 (1.0 equiv) in acetonitrile at a constant current of 5 mA. The process is monitored via thin-layer chromatography (TLC), with completion typically requiring 6–8 hours.

Purification and Yield

Post-reaction, the mixture is extracted with ethyl acetate, dried over Na2_2SO4_4, and purified via flash column chromatography (hexane/ethyl acetate gradient). This method yields approximately 62% of the target compound.

Table 1: Electrochemical Synthesis Parameters

ParameterDetail
Anode/CathodeRVC (100 PPI)/Graphite rod
ElectrolytenBu4_4NBF4_4 in CH3_3CN
Current Density5 mA
Yield62%
Key AdvantageAvoids strong acids/bases

Limitations

The requirement for specialized electrochemical equipment and precise control of current density limits scalability. Additionally, the use of toxic selenide reagents raises environmental concerns.

WTMC-Mediated Solvent-Free Acetylation

Catalytic System and Procedure

Werner transition-metal complexes (WTMC) enable efficient acetylation under solvent-free conditions. A mixture of 2-fluoro-4-hydroxyaniline (1 mmol), acetic anhydride (1.2 mmol), WTMC catalyst (1 mmol), and H3_3PO4_4 (2 drops) is heated at 60–70°C for 10 minutes. The reaction proceeds via nucleophilic acyl substitution, with WTMC facilitating proton transfer and stabilizing intermediates.

Table 2: WTMC-Mediated Acetylation Parameters

ParameterDetail
CatalystWTMC (e.g., Pd(PPh3_3)2_2(OAc)2_2)
Temperature60–70°C
Reaction Time10 minutes
Yield (Typical)85–90%
Key AdvantageEco-friendly, rapid, high chemoselectivity

Limitations

The preparation of WTMC catalysts involves multi-step syntheses, increasing operational complexity. Furthermore, residual metal traces may necessitate additional purification steps for pharmaceutical applications.

Traditional Acylation with Acetic Anhydride

Classical Methodology

The most straightforward route involves acetylation of 2-fluoro-4-hydroxyaniline using acetic anhydride or acetyl chloride. In a typical procedure, the amine is dissolved in dichloromethane, followed by the addition of pyridine (1.1 equiv) to neutralize HCl. Acetic anhydride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 4–6 hours at room temperature.

Yield and Practical Considerations

Yields for this method generally range between 70–80%, though precise data for the fluoro derivative are inferred from analogous reactions. Purification via column chromatography (hexane/ethyl acetate) ensures high purity.

Table 3: Traditional Acylation Parameters

ParameterDetail
BasePyridine or Et3_3N
SolventDichloromethane or Et2_2O
Reaction Time4–6 hours
Yield (Typical)70–80%
Key AdvantageSimplicity, readily available reagents

Limitations

The use of corrosive acetyl chloride and toxic solvents like dichloromethane poses safety and environmental risks. Additionally, competing side reactions (e.g., over-acetylation) may reduce yields.

Copper-Catalyzed Multi-Step Synthesis

Synthetic Pathway

This method involves three sequential steps:

  • Copper-mediated coupling : 2-Fluoro-4-hydroxyaniline reacts with phenylboronic acid in the presence of CuCl and pyridine to form N-aryloxyphthalimide.

  • Hydrazinolysis : Treatment with hydrazine monohydrate removes the phthalimide protecting group.

  • Acetylation : The resulting amine is acetylated using acetic anhydride in diethyl ether.

Yield and Efficiency

The overall yield for this multi-step process is approximately 50–55%, with the acetylation step contributing the majority of losses due to intermediate purification requirements.

Table 4: Multi-Step Synthesis Parameters

StepYield
Copper coupling60–70%
Hydrazinolysis80–85%
Acetylation90–95%
Overall Yield 50–55%

Limitations

The multi-step nature and use of hydrazine (a toxic reagent) render this method less practical for large-scale production. However, it offers versatility for synthesizing structurally diverse analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Fluoro-4-hydroxyphenyl)acetamide, and how do halogen substituents influence reaction efficiency?

  • Methodology : Begin with nucleophilic substitution or Ullmann coupling to introduce the fluorine atom at the ortho position. Acetylation of the hydroxyl group via reaction with acetyl chloride in anhydrous conditions is critical. Halogen positioning (e.g., fluorine vs. bromine) impacts steric hindrance and electronic effects, requiring controlled stoichiometry (1.5–2.0 equivalents of acetylating agent) and monitoring via TLC or HPLC .
  • Data Considerations : Compare yields and byproduct profiles (e.g., diacetylated derivatives) using GC-MS or NMR to optimize regioselectivity.

Q. How can researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve intramolecular hydrogen bonds (e.g., C–H⋯O) and packing motifs. For similar acetamides, SCXRD revealed six-membered ring formation via hydrogen bonding, with R-factors <0.05 ensuring accuracy . Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate bond lengths and angles.

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+). Combine with reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (DMSO-d6) to detect impurities. NIST-standardized methods ensure reproducibility, particularly for fluorine-containing analogs .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties and binding affinity of this compound derivatives?

  • Methodology : Employ molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases or GPCRs). Use QSAR models to correlate substituent effects (e.g., fluorine’s electronegativity) with logP and bioavailability. For derivatives, MD simulations (AMBER) can assess stability in lipid bilayers .

Q. What in vitro assays are suitable for evaluating the cytotoxicity or bioactivity of this compound?

  • Methodology : Use the MTT assay (Mosmann, 1983) for cytotoxicity screening in cancer cell lines (e.g., HeLa or MCF-7). IC50 values should be normalized to controls (DMSO vehicle). For enzyme inhibition, conduct fluorometric assays (e.g., NADPH depletion in cytochrome P450 studies) with triplicate technical replicates .

Q. How should researchers resolve discrepancies in spectral data during structural elucidation of fluorinated acetamides?

  • Methodology : Cross-validate ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine) with IR (C=O stretch ~1650 cm⁻¹). For ambiguous NOESY signals, use heteronuclear coupling experiments (HSQC/HMBC) to confirm connectivity. Refer to manually curated spectral libraries (e.g., mzCloud) for benchmarking .

Q. What strategies address contradictory data in reaction yields for halogenated acetamide derivatives?

  • Methodology : Investigate solvent polarity (e.g., DMF vs. THF) and temperature effects on fluorine’s leaving-group ability. For low yields, employ microwave-assisted synthesis to enhance reaction rates. Statistical tools (e.g., ANOVA) can identify significant variables (p <0.05) across batches .

Data Analysis and Validation

  • Structural Validation : Cross-reference crystallographic data (CCDC entries) with computational outputs to ensure consistency in bond angles and torsion .
  • Bioactivity Reproducibility : Use standardized cell lines and assay protocols (e.g., CLSI guidelines) to minimize inter-lab variability in IC50 measurements .

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